

# 8-Bromo-3-chloroisoquinoline CAS number 1029720-63-5

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807

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An In-Depth Technical Guide to **8-Bromo-3-chloroisoquinoline** (CAS: 1029720-63-5):  
Synthesis, Reactivity, and Applications

## Executive Summary

**8-Bromo-3-chloroisoquinoline** is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring two distinct halogen atoms on the isoquinoline scaffold, provides orthogonal handles for sequential, site-selective functionalization. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideally suited for a variety of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, predicted spectroscopic data, and the synthetic utility of **8-Bromo-3-chloroisoquinoline**, positioning it as a versatile building block for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents.

## Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural products, most notably a wide range of alkaloids such as papaverine and morphine.<sup>[1]</sup> This structural prominence has translated into extensive applications in drug discovery, with isoquinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.<sup>[2][3]</sup> The ability to precisely substitute the

isoquinoline ring is therefore crucial for modulating pharmacological activity, making polysubstituted intermediates like **8-Bromo-3-chloroisoquinoline** highly valuable.

## Physicochemical and Structural Properties

**8-Bromo-3-chloroisoquinoline** is a solid organic compound whose core properties are derived from its aromatic, heterocyclic structure. The key identifiers and computed properties are summarized below.

Property	Value	Source
CAS Number	1029720-63-5	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrClN	[4]
Molecular Weight	242.50 g/mol	[4]
IUPAC Name	8-bromo-3-chloroisoquinoline	[4]
SMILES	<chem>C1=CC2=CC(=NC=C2C(=C1)Br)Cl</chem>	[4]
InChI Key	DBTXKDKSTIONNI-UHFFFAOYSA-N	[4]
Monoisotopic Mass	240.92939 Da	[4]

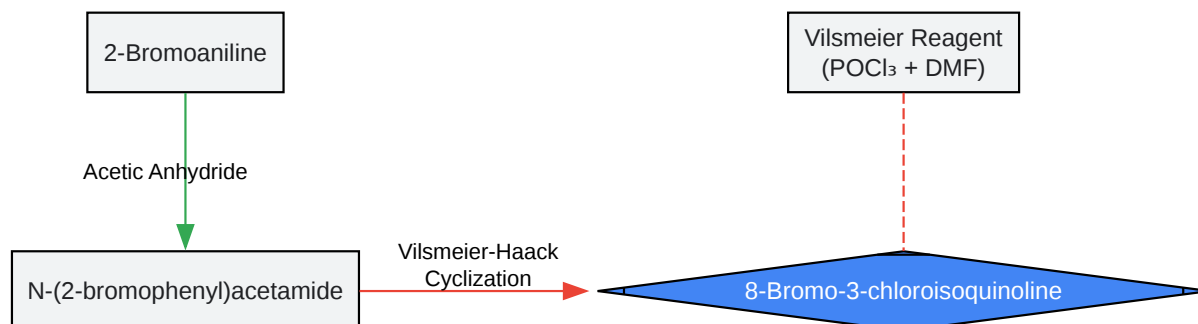
## Synthetic Strategies

While a specific, published synthesis for **8-Bromo-3-chloroisoquinoline** is not readily available in the literature, its structure suggests several plausible and robust synthetic routes based on established isoquinoline chemistry. A logical approach involves the construction of the isoquinoline ring from a precursor already containing the C8-bromo substituent, ensuring regiochemical control.

## Proposed Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic systems and is particularly effective for creating chloro-substituted

heterocyclic rings.[6] This strategy offers a convergent and efficient route starting from a readily available bromoaniline derivative.



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Caption: Proposed Vilsmeier-Haack synthesis route.

## Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated. All procedures should be performed by trained personnel with appropriate safety precautions.

### Step 1: Synthesis of N-(2-bromophenyl)acetamide

- To a stirred solution of 2-bromoaniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

- Purify the product by recrystallization or column chromatography to obtain pure N-(2-bromophenyl)acetamide.
  - Causality: The acetylation of the aniline nitrogen transforms the activating amino group into a moderately deactivating amide. This is crucial for directing the subsequent electrophilic cyclization and for the Vilsmeier-Haack chemistry to proceed effectively.

## Step 2: Vilsmeier-Haack Cyclization to **8-Bromo-3-chloroisoquinoline**

- In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~5 equiv.).
- Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl<sub>3</sub>, ~3 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.<sup>[7]</sup>
- Add a solution of N-(2-bromophenyl)acetamide (1.0 equiv.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
- After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC. The reaction is driven by the cyclization of the acetamide onto the benzene ring, followed by dehydration and chlorination.<sup>[8]</sup>
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate or sodium carbonate solution, until the pH is approximately 7-8.
- The crude product should precipitate from the aqueous solution. Collect the solid by vacuum filtration.
- Wash the solid with cold water and dry under vacuum.
- Purify the crude **8-Bromo-3-chloroisoquinoline** by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final

product.

## Predicted Spectroscopic Characterization

As experimental spectra are not publicly available, the following data are predicted based on the known effects of substituents on the isoquinoline core and general spectroscopic principles. [9]

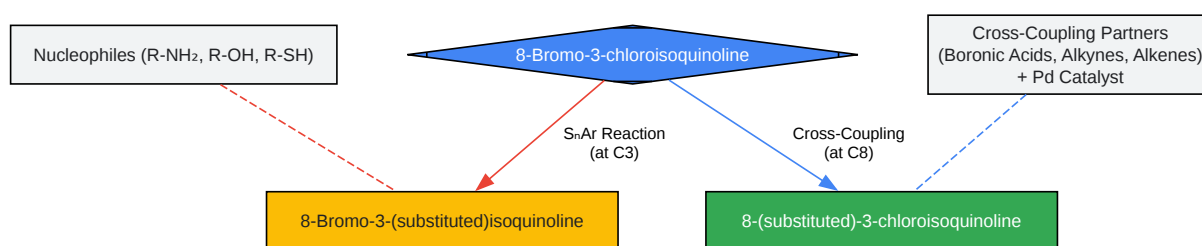
Technique	Predicted Data
$^1\text{H}$ NMR	The spectrum is expected to show 5 distinct signals in the aromatic region (approx. $\delta$ 7.5-9.5 ppm). The H1 proton will likely be the most downfield singlet. The protons on the brominated ring (H5, H6, H7) will form a complex multiplet system, while the H4 proton will appear as a singlet.
$^{13}\text{C}$ NMR	The proton-decoupled spectrum should exhibit 9 signals for the 9 unique carbon atoms. Carbons adjacent to nitrogen (C1, C3) will be downfield. The C-Br and C-Cl carbons will show characteristic shifts, with the C-Cl bond having a significant deshielding effect.
Mass Spec.	The mass spectrum will be highly characteristic due to the isotopic abundances of bromine ( $^{79}\text{Br}$ : ~50.7%, $^{81}\text{Br}$ : ~49.3%) and chlorine ( $^{35}\text{Cl}$ : ~75.8%, $^{37}\text{Cl}$ : ~24.2%). This will result in a distinctive cluster of molecular ion peaks: $\text{M}^+$ ( $m/z$ ~241), $\text{M}+2$ ( $m/z$ ~243, highest intensity), and $\text{M}+4$ ( $m/z$ ~245). [9]

## Chemical Reactivity and Synthetic Utility

The primary value of **8-Bromo-3-chloroisoquinoline** lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

- **C3-Position (Chloro):** The chlorine atom at the C3 position is part of an electron-deficient pyridine ring, activated by the ring nitrogen. It is therefore susceptible to Nucleophilic Aromatic Substitution ( $S_NAr$ ) with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).
- **C8-Position (Bromo):** The bromine atom is on the benzenoid ring and behaves as a typical aryl bromide. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

This orthogonal reactivity enables the molecule to be used as a versatile scaffold for building molecular complexity.



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Caption: Orthogonal reactivity pathways of the title compound.

## Applications in Drug Discovery

Halogenated building blocks are foundational in modern drug discovery.<sup>[10]</sup> The bromine atom, in particular, often enhances biological activity or serves as a synthetic handle. **8-Bromo-3-chloroisoquinoline** is an ideal starting material for generating diverse chemical libraries for high-throughput screening.

For example, a researcher could:

- Perform a Suzuki coupling at the C8 position with a library of boronic acids.

- Take the resulting pool of 8-aryl-3-chloroisoquinolines and react them with a library of amines via  $S_NAr$  at the C3 position.

This two-step sequence can rapidly generate thousands of unique, complex molecules from a single, versatile starting material, accelerating the process of lead identification and optimization.<sup>[11]</sup>

## Safety and Handling

While specific toxicity data for this compound is not available, related halogenated isoquinolines are classified as irritants.<sup>[12][13][14]</sup>

- Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[13]</sup> May be harmful if swallowed.
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**8-Bromo-3-chloroisoquinoline** stands out as a strategically designed synthetic intermediate. Its value is defined not by any intrinsic biological activity but by the synthetic potential unlocked through its two chemically distinct halogen atoms. The ability to perform selective  $S_NAr$  and cross-coupling reactions provides chemists with a powerful and flexible tool for the rational design and synthesis of novel isoquinoline derivatives for applications spanning from pharmaceutical research to materials science. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their synthetic programs.

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## References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. 8-Bromo-3-chloroisoquinoline | C<sub>9</sub>H<sub>5</sub>BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1029720-63-5|8-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. Synthesis of substituted isoquinolines utilizing palladium-catalyzed  $\alpha$ -arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arctomsci.com [arctomsci.com]
- 13. 5-Bromo-8-chloroisoquinoline | C<sub>9</sub>H<sub>5</sub>BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Bromo-3-chloroisoquinoline | C<sub>9</sub>H<sub>5</sub>BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Bromo-3-chloroisoquinoline CAS number 1029720-63-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373807#8-bromo-3-chloroisoquinoline-cas-number-1029720-63-5]

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